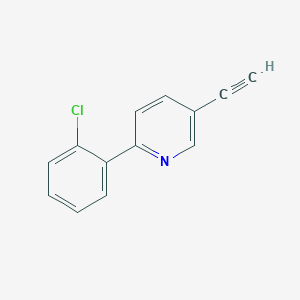

2-(2-Chlorophenyl)-5-ethynylpyridine

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-ethynylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c1-2-10-7-8-13(15-9-10)11-5-3-4-6-12(11)14/h1,3-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTGSGMBFFHPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Based Catalytic Systems

PdCl₂(PPh₃)₂ is a benchmark catalyst for Sonogashira reactions. In a representative protocol:

-

Substrate : 5-Bromo-2-(2-chlorophenyl)pyridine.

-

Alkyne : Trimethylsilylacetylene (protected ethynyl source).

-

Conditions : PdCl₂(PPh₃)₂ (1–5 mol%), CuI (2 mol%), Et₃N (3 equiv.), DMF, 80–100°C, 12–24 h.

-

Yield : 72–85% after deprotection (e.g., TBAF-mediated desilylation).

Key Findings :

Table 1: Comparative Sonogashira Reaction Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | 72 | |

| Pd/C (heterogeneous) | K₂CO₃ | DMSO | RT | 85 | |

| Pd₂(DBA)₃ | iPr₂NH | THF | 70 | 78 |

Halogenation Strategies for Pyridine Functionalization

Introducing the 2-chlorophenyl group requires precise halogenation or cross-coupling. Two approaches dominate:

Suzuki-Miyaura Coupling for Aryl Group Installation

-

Substrate : 5-Ethynyl-2-bromopyridine.

-

Boronic Acid : 2-Chlorophenylboronic acid.

-

Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.), DME/H₂O (3:1), 90°C, 24 h.

Challenges :

-

Competing protodehalogenation with electron-rich pyridines.

-

Steric hindrance from the 2-chlorophenyl group reduces coupling efficiency.

Direct Chlorination via Nitrosyl Chloride

-

Substrate : 2-Amino-5-ethynylpyridine.

Limitations :

Hydrohalogenation and Alkyne Deprotection

Hydrochlorination of Propargylamines

-

Substrate : 5-Propargylamino-2-(2-chlorophenyl)pyridine.

Mechanistic Insight :

Desilylation of Protected Alkynes

-

Substrate : 5-Trimethylsilylethynyl-2-(2-chlorophenyl)pyridine.

Alternative Methods and Emerging Catalysts

Iron- and Cobalt-Catalyzed Sonogashira Variants

Advantages :

Photocatalytic Inverse Sonogashira Coupling

-

Substrate : 2-(2-Chlorophenyl)-5-iodopyridine.

Innovation :

Challenges and Optimization Strategies

-

Regioselectivity : Steric effects from the 2-chlorophenyl group necessitate bulky ligands (e.g., XPhos) to direct coupling to the 5-position.

-

Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) improve solubility of halide intermediates, reducing oligomerization.

-

Scalability : Heterogeneous catalysts (e.g., Pd/MCM-41) enable catalyst recycling without yield loss .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-5-ethynylpyridine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.

Major Products:

Oxidation: Formation of 2-(2-chlorophenyl)-5-ethynylpyridine-3-carbaldehyde.

Reduction: Formation of 2-(2-chlorophenyl)-5-ethynylpiperidine.

Substitution: Formation of 2-(2-aminophenyl)-5-ethynylpyridine or 2-(2-thiophenyl)-5-ethynylpyridine.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

2-(2-Chlorophenyl)-5-ethynylpyridine serves as a vital building block in the synthesis of more complex organic molecules and heterocycles. Its ethynyl group allows for versatile reactions, including:

- Oxidation : Leading to the formation of 2-(2-chlorophenyl)-5-ethynylpyridine-3-carbaldehyde.

- Reduction : Producing 2-(2-chlorophenyl)-5-ethynylpiperidine.

- Substitution : Resulting in derivatives such as 2-(2-aminophenyl)-5-ethynylpyridine or 2-(2-thiophenyl)-5-ethynylpyridine.

Biological Applications

Ligand in Biochemical Assays

The compound has been investigated for its potential as a ligand in various biochemical assays. Its structure enables it to interact with specific enzymes and receptors, modulating their activity. The mechanism involves:

- π-π Interactions : The ethynyl group participates in these interactions with aromatic residues within enzyme active sites.

- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity, potentially leading to therapeutic effects.

Medicinal Applications

Therapeutic Properties

Research has explored the potential of 2-(2-Chlorophenyl)-5-ethynylpyridine for therapeutic uses, particularly:

- Anti-inflammatory Activity : Studies suggest it may inhibit inflammatory pathways.

- Anticancer Activity : Preliminary data indicate potential efficacy against various cancer cell lines, warranting further investigation into its mechanisms and applications in oncology .

Industrial Applications

Development of Advanced Materials

In the industrial sector, 2-(2-Chlorophenyl)-5-ethynylpyridine is utilized in creating advanced materials. Notable applications include:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronics.

- Polymers with Specific Electronic Properties : Its incorporation into polymer matrices can enhance conductivity and other desirable material characteristics.

Table 1: Summary of Applications

| Application Field | Specific Use | Observed Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactions (oxidation, reduction) |

| Biology | Ligand in biochemical assays | Modulation of enzyme activity |

| Medicine | Anti-inflammatory and anticancer properties | Potential therapeutic applications |

| Industry | Organic semiconductors and polymers | Enhanced electronic properties |

Case Study: Anticancer Activity

A study evaluating the anticancer effects of 2-(2-Chlorophenyl)-5-ethynylpyridine on various cancer cell lines demonstrated significant inhibition of cell proliferation at specific concentrations. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-(2-Chlorophenyl)-5-ethynylpyridine and analogous compounds:

Electronic and Reactivity Profiles

- Ethynyl vs. Cyano Groups: The ethynyl group in 2-(2-Chlorophenyl)-5-ethynylpyridine provides sp-hybridized carbon atoms, enabling participation in click chemistry and metal-catalyzed cross-couplings. In contrast, the cyano group in 2-Chloro-3-cyano-5-phenylpyridine is a strong electron-withdrawing group but lacks the same versatility in covalent bonding .

- Halogen Effects : Fluorine substitution (e.g., 2-Chloro-5-fluoropyridine) increases electronegativity and metabolic stability compared to chlorine, making fluorinated analogs more resistant to oxidative degradation in biological systems .

Physicochemical Properties

- Lipophilicity : The 2-chlorophenyl group in the target compound increases logP (estimated ~2.8), favoring membrane permeability. Conversely, 5-Chloro-2-hydroxy-3-nitropyridine’s polar nitro and hydroxy groups reduce logP (~1.2), limiting bioavailability .

- Thermal Stability : Ethynyl-substituted pyridines exhibit lower thermal stability compared to halogen-only analogs (e.g., 2-Chloro-5-fluoropyridine) due to the reactive triple bond .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 2-(2-Chlorophenyl)-5-ethynylpyridine?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between 2-chloro-5-iodopyridine derivatives and terminal alkynes. Key steps include:

- Precatalyst selection : Use Pd(PPh₃)₂Cl₂ or Pd/Cu co-catalysts under inert conditions to prevent alkyne oxidation .

- Solvent optimization : Employ tetrahydrofuran (THF) or dimethylformamide (DMF) with triethylamine as a base to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

- Validation : Monitor reaction progress via TLC and confirm final structure using NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing 2-(2-Chlorophenyl)-5-ethynylpyridine?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ethynyl carbons (δ 70–90 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups.

- FT-IR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement for structural validation. Optimize crystal growth via slow evaporation of dichloromethane/hexane mixtures .

Q. What safety protocols are critical when handling 2-(2-Chlorophenyl)-5-ethynylpyridine in research settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Waste disposal : Segregate halogenated organic waste in labeled containers. Neutralize acidic/basic byproducts before disposal .

- Emergency measures : For spills, adsorb with inert material (e.g., vermiculite) and avoid dust generation. Ventilate the area and consult safety data sheets (SDS) for specific decontamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Hypothesis testing : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian or ORCA).

- Impurity analysis : Use HPLC-MS or GC-MS to identify side products (e.g., unreacted alkyne or dehalogenated byproducts).

- Dynamic effects : Variable-temperature NMR to assess conformational flexibility or tautomerism affecting spectral assignments .

Q. What computational strategies predict the reactivity of 2-(2-Chlorophenyl)-5-ethynylpyridine in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Reaction pathway modeling : Use software like CP2K to model transition states in cross-coupling reactions, optimizing solvent and catalyst parameters .

Q. How can synthetic yields be improved in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst screening : Test Buchwald-Hartwig or Suzuki-Miyaura conditions for halogen exchange steps.

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocyclic coupling steps.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .

Q. What experimental designs are suitable for studying its catalytic applications?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track ligand substitution rates in transition-metal complexes.

- In-situ characterization : Operando XRD or EXAFS to observe structural changes during catalysis.

- Substrate scope evaluation : Test reactivity with diverse alkynes (e.g., aryl, alkyl) under varying temperatures (25–80°C) and pressures (1–5 bar) .

Data Contradiction Analysis

Q. How to address discrepancies between crystallographic data and computational models?

- Methodological Answer :

- Refinement checks : Re-analyze SCXRD data with SHELXL to ensure proper treatment of thermal displacement parameters and hydrogen bonding networks .

- Torsional angle alignment : Compare DFT-optimized geometries with crystal packing forces (e.g., π-π stacking) using Mercury software.

- Validation tools : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.